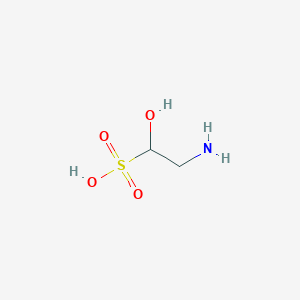

2-Amino-1-hydroxyethanesulfonic acid

Description

2-Amino-1-hydroxyethanesulfonic acid (hypothetical structure: HOCH₂CH(NH₂)SO₃H) is a sulfonic acid derivative featuring both amino and hydroxyl functional groups. Sulfonic acids with amino groups are widely used in biochemical buffering, pharmaceuticals, and industrial synthesis due to their strong acidity, water solubility, and stability .

Properties

CAS No. |

737700-71-9 |

|---|---|

Molecular Formula |

C2H7NO4S |

Molecular Weight |

141.15 g/mol |

IUPAC Name |

2-amino-1-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C2H7NO4S/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H,5,6,7) |

InChI Key |

JIZZEHDLOQDZGP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Ethanesulfonic Acid Derivatives

One classical approach involves the modification of ethane sulfonyl derivatives, such as 2-hydroxyethanesulfonyl chloride, through nucleophilic substitution or amination reactions.

Sulfonyl Chloride Route : 2-Hydroxyethanesulfonyl chloride can be prepared by chlorination of 2-hydroxyethanesulfonate salts using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst. This intermediate is then subjected to amination to introduce the amino group at the 2-position.

Reaction Conditions and Yields : Rapid chlorination of ice-cooled solutions of 2-hydroxyethanesulfonate yields 2-hydroxyethanesulfonyl chloride with about 28-30% yield after careful extraction and purification. Subsequent hydrolysis and amination steps can convert this intermediate into the target amino sulfonic acid.

Mechanistic Insights : The chlorination replaces the hydroxyl group with chlorine, forming a sulfonyl chloride intermediate. Hydrolysis under controlled pH conditions (pH 4-11) leads to the formation of sodium 2-hydroxyethanesulfonate and minor byproducts. The presence of chloride ions influences product distribution.

Reductive Amination of Taurine with Formaldehyde

A patented industrial method involves the reductive amination of taurine (2-aminoethanesulfonic acid) with formaldehyde in the presence of solvents like dimethyl sulfoxide (DMSO) or methanol.

Procedure : Taurine is reacted with formaldehyde solution and a solvent under mild stirring at room temperature (around 25°C). For example, 125 g taurine with 95 g of 37% formaldehyde and 1500 g DMSO stirred for 10 minutes at 25°C initiates the reaction. In another embodiment, paraformaldehyde and methanol are used with nitromethane as a reagent, heated to 70°C for 4 hours to form intermediates like N-(2-nitroethyl) taurine with high yield (98.5%) and selectivity (99.9%).

Advantages : This method offers mild reaction conditions, high selectivity, and good industrial scalability. It addresses issues of cost and impurity separation common in sulfonic acid hydrophilic chain extender synthesis.

Oxidation and Catalytic Hydrogenation Routes

Oxidation of Aminoalkyl Arsonic Acids : this compound can be prepared by periodate oxidation of 2-[(2-hydroxyethyl)amino]ethylarsonic acid, which itself is synthesized by treating 2-chloroethylarsonic acid with ethanolamine. This method is more specialized and used in biochemical studies.

Catalytic Hydrogenation : Related sulfonic acid derivatives such as 2-aminobenzenesulfonic acid have been converted to taurine analogs by catalytic hydrogenation, indicating potential routes for sulfonic acid derivative synthesis.

Asymmetric Synthesis via β-Amino Alcohols and Epoxysulfonates

Asymmetric Synthesis : Advanced synthetic methods involve the use of secondary β-amino alcohols and α,β-epoxysulfonates to achieve enantiopure 2-aminoalkanesulfonic acids. These methods employ reagents like n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by alkylation with allyl iodide or other electrophiles.

Yields and Enantiomeric Excess : Reported yields range from 48% to 91%, with diastereomeric excess (de) between 9-17% and enantiomeric excess (ee) reaching 96-98% after purification steps such as HPLC or recrystallization.

Applications : These methods are valuable for producing chiral sulfonic acid derivatives for pharmaceutical and biochemical applications.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The reductive amination method using taurine and formaldehyde is notable for its mild reaction conditions and high selectivity, making it suitable for industrial production. The use of solvents like DMSO or methanol facilitates the reaction and product isolation.

The sulfonyl chloride intermediate route is a classical chemical synthesis pathway but suffers from moderate yields and requires careful handling of reactive chlorinating agents. The reaction mechanism involves substitution of hydroxyl groups and is sensitive to pH and chloride ion concentration.

Asymmetric synthesis techniques provide access to enantiomerically pure this compound derivatives, which are important for applications requiring stereochemical specificity. These methods are more complex and less suited for bulk production but valuable for research and pharmaceutical development.

Biochemical and enzymatic studies have utilized derivatives prepared by oxidation and catalytic hydrogenation, indicating the versatility of synthetic routes depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-hydroxyethanesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic medium.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually performed under mild conditions to prevent decomposition of the product.

Substitution: Substitution reactions involve the replacement of the hydroxyl or amino group with other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols. Substitution reactions can result in a variety of functionalized ethane derivatives.

Scientific Research Applications

2-Amino-1-hydroxyethanesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and modulate biochemical pathways.

Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-hydroxyethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

2-Amino-1-hydroxyethanesulfonic Acid (Hypothetical)

- Structure: Contains a hydroxyl (-OH) group at C1, an amino (-NH₂) group at C2, and a sulfonic acid (-SO₃H) group.

2-Aminoethanesulfonic Acid (Taurine, CAS 107-35-7)

- Structure : HO₃S-CH₂-CH₂-NH₂ (lacks the hydroxyl group present in the target compound).

- Properties: Molecular formula: C₂H₇NO₃S . Hazards: Skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Applications: Bile acid conjugation, osmotic regulation, and dietary supplements .

2-(N-Cyclohexylamino)-ethanesulfonic Acid (CAS 103-47-9)

- Structure : Cyclohexylamine-substituted ethanesulfonic acid.

- Properties: Molecular formula: C₈H₁₇NO₃S . pKa: 9.3 (effective buffering range: pH 8.6–10.0) . Solubility: 100 mg/mL in water . Applications: Biological buffer for enzyme assays and cell culture .

EDANS Acid (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic Acid, CAS 50402-56-7)

- Structure: Naphthalene sulfonic acid with an aminoethylamino side chain.

- Properties :

Physicochemical Properties Comparison

*Hypothetical formula. †Estimated based on sulfonic acid and amine pKa trends. ‡Assumed due to structural similarity to taurine.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-amino-1-hydroxyethanesulfonic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of ethanolamine derivatives or oxidation of thiol-containing precursors. For purity validation, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify sulfonic acid and hydroxyl group positions .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation per GHS classification). Store in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to avoid hygroscopic degradation. Conduct regular pH checks of solutions to monitor stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies sulfonic acid (-SO₃H) and hydroxyl (-OH) stretches (1100–1200 cm⁻¹ and 3200–3600 cm⁻¹, respectively). UV-Vis spectroscopy detects π→π* transitions in conjugated systems, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in reported toxicity data (e.g., conflicting GHS classifications) be resolved?

- Methodological Answer : Cross-reference databases like ECHA and OSHA, and conduct in vitro assays (e.g., OECD 439 for skin irritation). If discrepancies persist, perform dose-response studies using zebrafish embryos (Danio rerio) to assess acute toxicity (LC₅₀) and compare results with computational models like QSAR .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH and temperature?

- Methodological Answer : Use a factorial design with pH (2–12) and temperature (25–80°C) as independent variables. Monitor sulfonic acid group stability via titration and track decomposition products with LC-MS. Include a buffered system (e.g., Tris-HCl) to isolate pH effects .

Q. How can researchers address gaps in ecological impact data (e.g., biodegradability)?

- Methodological Answer : Perform OECD 301F (manometric respirometry) tests to measure aerobic biodegradation in activated sludge. Combine with algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity. Use soil column experiments to assess mobility and sorption coefficients (Kd) .

Q. What strategies mitigate interference from byproducts during biological activity studies?

- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the target compound from synthesis byproducts. Validate purity via thin-layer chromatography (TLC) before in vitro assays. For enzyme inhibition studies, use kinetic modeling (e.g., Michaelis-Menten) to distinguish competitive vs. non-competitive inhibition .

Data Analysis & Reproducibility

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Normalize chemical shift values to internal standards (e.g., TMS) and verify solvent effects (D₂O vs. DMSO-d₆). Cross-validate with computational tools like Gaussian (DFT calculations) to predict theoretical shifts. Discrepancies >0.1 ppm suggest structural variations or impurities .

Q. What statistical approaches are recommended for dose-response experiments with limited sample sizes?

- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data or Bayesian hierarchical models to pool data across replicates. Apply Benjamini-Hochberg correction for multiple comparisons to reduce false discovery rates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.